molecular formula C23H24N2 B10979677 2-(naphthalen-1-ylmethyl)-1-pentyl-1H-benzimidazole

2-(naphthalen-1-ylmethyl)-1-pentyl-1H-benzimidazole

Cat. No.: B10979677
M. Wt: 328.4 g/mol
InChI Key: PMKCZDKGFUURFW-UHFFFAOYSA-N
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Description

2-(1-Naphthylmethyl)-1-pentyl-1H-1,3-benzimidazole is a synthetic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-naphthylmethyl)-1-pentyl-1H-1,3-benzimidazole typically involves the condensation of 1-naphthylmethylamine with a suitable benzimidazole precursor. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthylmethyl)-1-pentyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyl ketones or benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl or pentyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

    Oxidation: Naphthyl ketones, benzimidazole derivatives.

    Reduction: Reduced naphthylmethyl or benzimidazole compounds.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-(1-Naphthylmethyl)-1-pentyl-1H-1,3-benzimidazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Naphthylmethyl)-1-pentyl-1H-1,3-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24N2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-1-pentylbenzimidazole

InChI

InChI=1S/C23H24N2/c1-2-3-8-16-25-22-15-7-6-14-21(22)24-23(25)17-19-12-9-11-18-10-4-5-13-20(18)19/h4-7,9-15H,2-3,8,16-17H2,1H3

InChI Key

PMKCZDKGFUURFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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